

Progesterone Receptor Western Blotting

Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Progesterone

Cat. No.: B1679170

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in **progesterone** receptor (PR) Western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any bands for the **progesterone** receptor on my Western blot. What are the possible causes?

A weak or absent signal for the **progesterone** receptor (PR) can stem from several factors throughout the Western blotting workflow. A primary consideration is the potential for low or no PR expression in your chosen cell line or tissue type. It is crucial to confirm PR expression using a positive control, such as lysates from T47D or MCF-7 cell lines, which are known to express high levels of PR.^[1] Additionally, the specific antibody used may not be optimal for Western blotting applications, as some antibodies raised against the C-terminus of PR have been found to be unreliable.^[2]

Other potential issues include:

- **Antibody Inactivity:** Ensure the primary antibody has been stored correctly and is within its expiration date. Its activity can be tested using a dot blot.^[3]
- **Insufficient Antigen:** The amount of protein loaded onto the gel may be too low, especially if PR is not abundant in your samples. Consider increasing the amount of protein loaded or

enriching for PR via immunoprecipitation.[3]

- **Inefficient Protein Transfer:** Poor transfer of proteins from the gel to the membrane can lead to a total loss of signal. This can be caused by issues such as air bubbles between the gel and membrane or an inappropriate transfer time for the molecular weight of PR.[3]
- **Suboptimal Antibody Concentrations:** The concentrations of both the primary and secondary antibodies may need to be optimized.
- **Inactive Detection Reagent:** Ensure that the ECL substrate has not expired and is active.

Q2: My **progesterone** receptor band is very faint. How can I increase the signal intensity?

To enhance a weak **progesterone** receptor (PR) signal, several optimization steps can be taken. The abundance of the target protein is a key factor; if PR expression is low in your sample, you may need to load more protein onto the gel. You can also enrich for PR through methods like immunoprecipitation prior to running the Western blot.

Further steps to boost signal intensity include:

- **Antibody Incubation:** Increasing the concentration of the primary antibody or extending the incubation time (e.g., overnight at 4°C) can improve binding.
- **Blocking Buffer:** The choice of blocking buffer can impact signal. While non-fat dry milk is common, it can sometimes mask antigens. Trying a different blocking agent, such as bovine serum albumin (BSA), may improve results.
- **Detection System:** Using a more sensitive chemiluminescent substrate can significantly amplify the signal. Additionally, increasing the exposure time when imaging the blot can reveal fainter bands.
- **Washing Steps:** While necessary, excessive washing of the membrane can strip away bound antibodies. Reducing the number or duration of washes may help retain the signal.

Q3: Which **progesterone** receptor isoforms should I expect to see, and could this affect my results?

Humans express two main isoforms of the **progesterone** receptor (PR): the full-length PR-B and the N-terminally truncated PR-A. PR-A lacks the first 164 amino acids of PR-B. The expected molecular weights for these isoforms are approximately 116 kDa for PR-B and 94 kDa for PR-A. It is important to be aware of which isoforms your primary antibody is designed to detect. Some antibodies are specific to one isoform, while others recognize both. The expression levels of PR-A and PR-B can vary between different tissues and cell lines, which can influence the bands you observe on your blot.

Q4: Are there specific cell lines I can use as a positive control for **progesterone** receptor expression?

Yes, using a reliable positive control is essential for troubleshooting. The T47D and MCF-7 breast cancer cell lines are commonly used as positive controls as they are known to express **progesterone** receptor. It is also possible to use cell lysates from cells that have been transiently transfected to overexpress PR.

Troubleshooting Guide

Table 1: Troubleshooting Low or No Signal in Progesterone Receptor Western Blotting

Potential Cause	Recommended Solution	Supporting Evidence/Citations
Low/No PR Expression in Sample	Confirm PR expression in your cell line/tissue with qPCR or by using a positive control cell line (e.g., T47D, MCF-7).	
Inactive Primary Antibody	Check antibody storage conditions and expiration date. Test antibody activity with a dot blot.	
Suboptimal Antibody Concentration	Titrate the primary and secondary antibody concentrations to find the optimal dilution.	
Insufficient Protein Loaded	Increase the total protein amount loaded per lane. For low abundance, consider immunoprecipitation to enrich for PR.	
Inefficient Protein Transfer	Ensure no air bubbles are present between the gel and membrane. Optimize transfer time and voltage, especially for the high molecular weight of PR. Verify transfer with Ponceau S staining.	
Blocking Buffer Masking Epitope	Try alternative blocking buffers such as 5% BSA in TBST instead of non-fat dry milk, as milk can sometimes mask antigens.	
Inactive Detection Reagent	Use a fresh or unexpired chemiluminescent substrate.	

Excessive Washing

Reduce the number or
duration of wash steps.

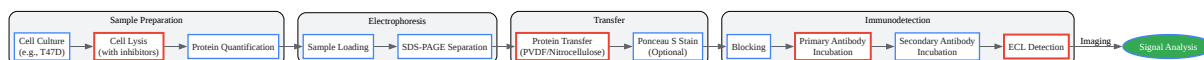
Experimental Protocols

Standard Western Blotting Protocol for Progesterone Receptor

- Sample Preparation:
 - Culture cells (e.g., T47D as a positive control) to 80-90% confluency.
 - Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
- SDS-PAGE:
 - Load 20-40 µg of total protein per lane of a polyacrylamide gel. The percentage of the gel should be appropriate for the size of the PR isoforms (around 8-10%).
 - Run the gel until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
 - A wet transfer system is often recommended for larger proteins like PR.
 - After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
- Blocking:

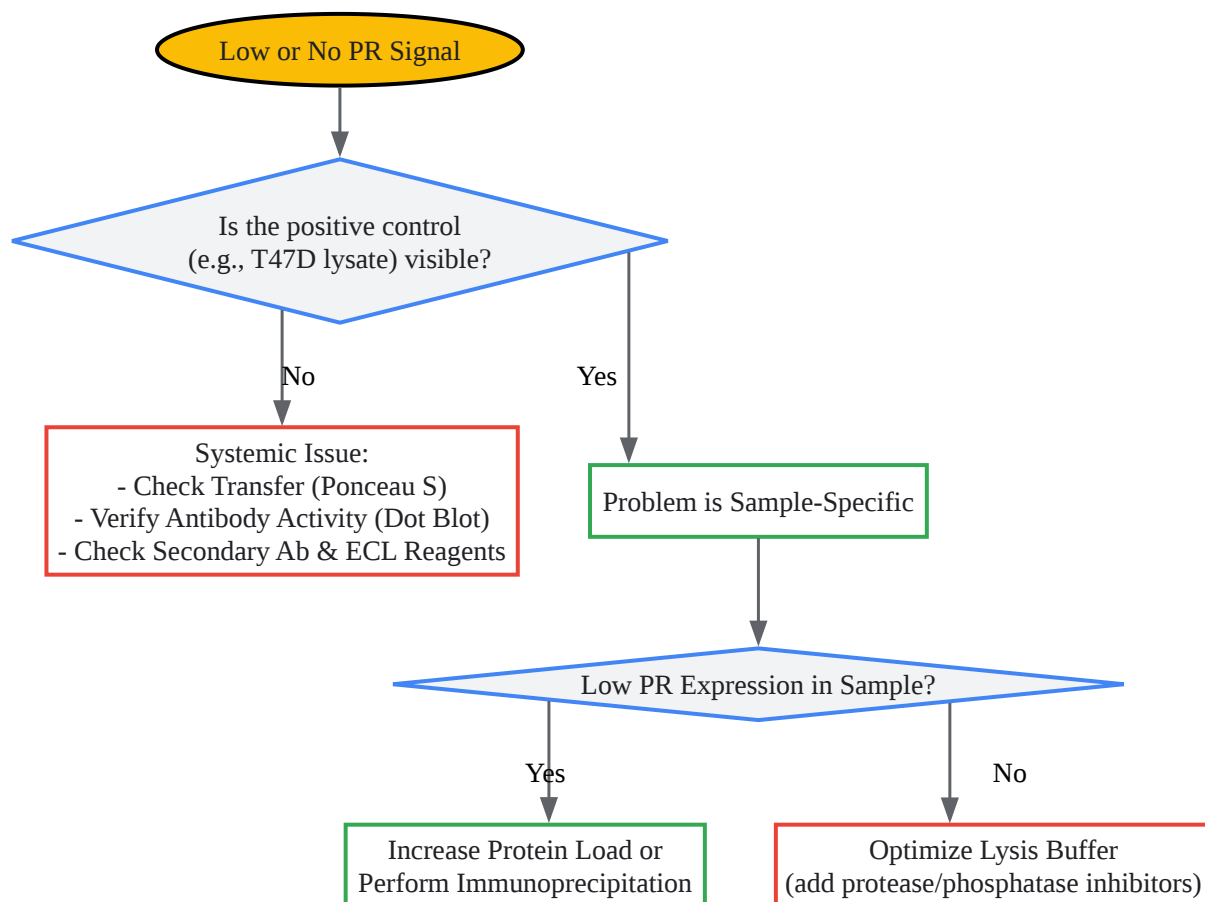
- Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). The choice of blocking agent may need to be optimized.
- Antibody Incubation:
 - Incubate the membrane with the primary antibody against the **progesterone** receptor at the recommended dilution. This incubation is often performed overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 5-10 minutes each with TBST.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times for 5-10 minutes each with TBST.
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
 - Capture the signal using an imaging system or X-ray film. Adjust exposure times as needed to obtain a clear signal.

Visualizations



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Caption: Western Blotting workflow with key stages highlighted where low signal for **progesterone** receptor can originate.



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Caption: A logical troubleshooting flowchart for diagnosing the cause of low **progesterone** receptor Western blot signal.

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References

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- To cite this document: BenchChem. [Progesterone Receptor Western Blotting Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679170#troubleshooting-low-signal-in-progesterone-western-blotting]

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